3-(1,3-benzodioxol-5-yl)-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a thiadiazole ring, and a tetrahydroisoquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps, including condensation, cyclization, and rearrangement reactions. One efficient method involves the use of iodine-assisted protocols for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones . This reaction involves sequential condensation followed by oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(1,3-benzodioxol-5-yl)-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is unique due to its combination of structural features, including the benzodioxole, thiadiazole, and tetrahydroisoquinoline moieties. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H24N4O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H24N4O4S/c1-24(2,3)22-26-27-23(33-22)25-20(29)18-14-7-5-6-8-15(14)21(30)28(4)19(18)13-9-10-16-17(11-13)32-12-31-16/h5-11,18-19H,12H2,1-4H3,(H,25,27,29) |
InChI Key |
CERJSFNETVZXLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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